
3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trichloroacetylhydrazino group attached to a triazine ring, which is further substituted with a 4-chlorophenyl group. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with trichloroacetic anhydride to introduce the trichloroacetyl group. The final step involves the cyclization of the intermediate with cyanogen chloride to form the triazine ring, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazine ring and the phenyl group can undergo nucleophilic substitution reactions, where substituents are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted triazines and phenyl derivatives.
科学研究应用
3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride involves its interaction with specific molecular targets and pathways. The trichloroacetylhydrazino group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes and proteins, thereby exerting its biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
属性
CAS 编号 |
70551-94-9 |
|---|---|
分子式 |
C11H8Cl5N5O |
分子量 |
403.5 g/mol |
IUPAC 名称 |
[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]-[(2,2,2-trichloroacetyl)amino]azanium;chloride |
InChI |
InChI=1S/C11H7Cl4N5O.ClH/c12-7-3-1-6(2-4-7)8-5-16-19-10(17-8)20-18-9(21)11(13,14)15;/h1-5H,(H,18,21)(H,17,19,20);1H |
InChI 键 |
WJZUGADEQOPAPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)[NH2+]NC(=O)C(Cl)(Cl)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


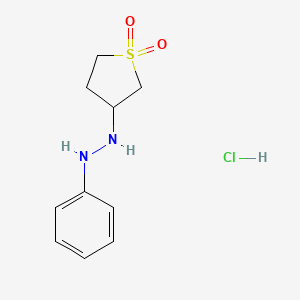
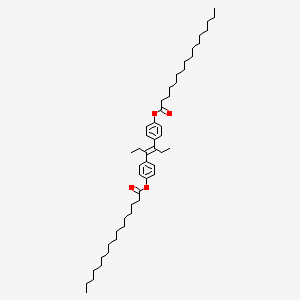
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
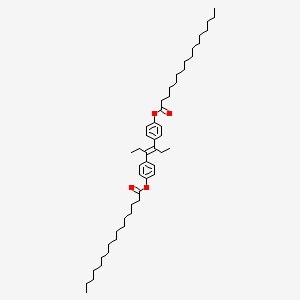
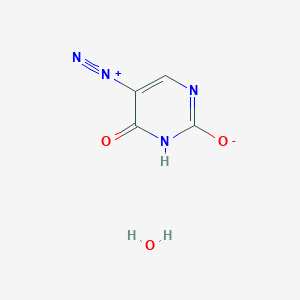
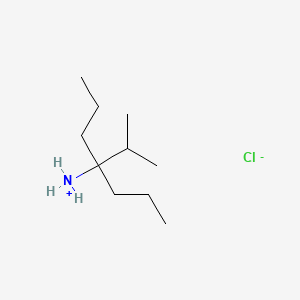
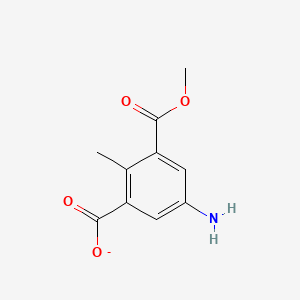

![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
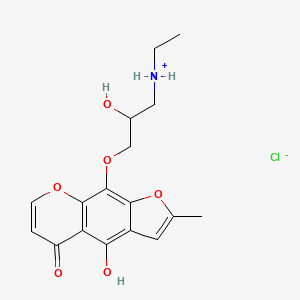
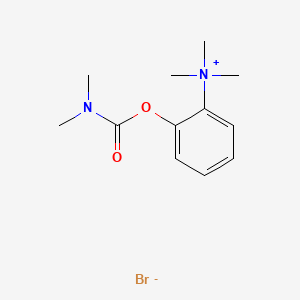

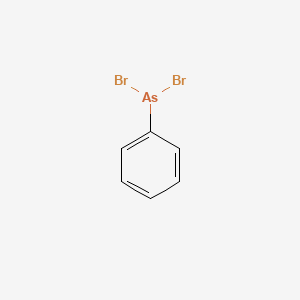
![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
